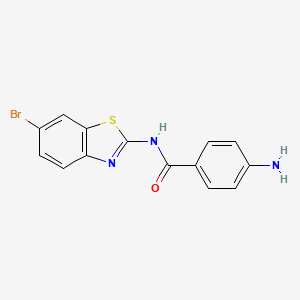
4-Amino-N-(6-bromo-2-benzothiazolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-N-(6-bromo-2-benzothiazolyl)benzamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological and pharmacological activities. This compound features a benzamide group attached to a benzothiazole ring, which is further substituted with a bromine atom and an amino group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(6-bromo-2-benzothiazolyl)benzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable brominated precursor. This reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, under reflux conditions.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where the bromine atom on the benzothiazole ring is replaced by an amino group. This reaction often requires the use of a strong base, such as sodium hydroxide, and is carried out at elevated temperatures.
Formation of the Benzamide Group: The final step involves the formation of the benzamide group through an amidation reaction. This can be achieved by reacting the amino-substituted benzothiazole with benzoyl chloride in the presence of a base, such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs more efficient and scalable methods. These may include the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry principles to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-N-(6-bromo-2-benzothiazolyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzamide group to an amine.
Substitution: The bromine atom on the benzothiazole ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols, alkoxides; reactions often require the use of a base, such as sodium hydroxide or potassium carbonate, and are carried out at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted benzothiazoles
Aplicaciones Científicas De Investigación
4-Amino-N-(6-bromo-2-benzothiazolyl)benzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: It serves as a probe for studying biological processes, such as enzyme inhibition and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-cancer agent, due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-Amino-N-(6-bromo-2-benzothiazolyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth and proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
4-Amino-N-(6-bromo-2-benzothiazolyl)benzamide can be compared with other similar compounds, such as:
4-(6-Bromo-2-benzothiazolyl)benzenamine: This compound is similar in structure but lacks the benzamide group. It is used as a PET tracer for diagnosing neurological diseases.
4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine: This compound has a methyl group instead of an amino group and is used as an amyloid imaging agent.
Benzenamine, 4-(6-methyl-2-benzothiazolyl): This compound has a methyl group on the benzothiazole ring and is used in various chemical and biological studies.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a valuable compound for diverse scientific research applications.
Propiedades
Fórmula molecular |
C14H10BrN3OS |
|---|---|
Peso molecular |
348.22 g/mol |
Nombre IUPAC |
4-amino-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H10BrN3OS/c15-9-3-6-11-12(7-9)20-14(17-11)18-13(19)8-1-4-10(16)5-2-8/h1-7H,16H2,(H,17,18,19) |
Clave InChI |
GLTFQWJCSYZGTA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




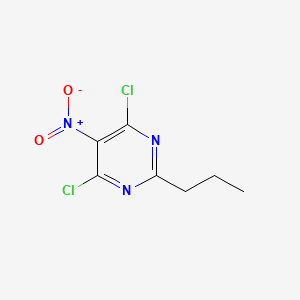
![Tris[2-(2-pyridyl)-5-(trifluoromethyl)phenyl]iridium](/img/structure/B13695552.png)
![6-[4-(Hydroxymethyl)-1-piperidyl]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B13695567.png)
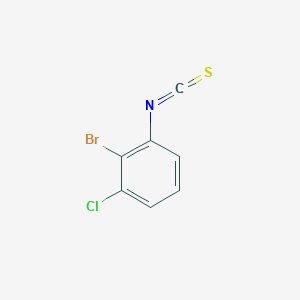
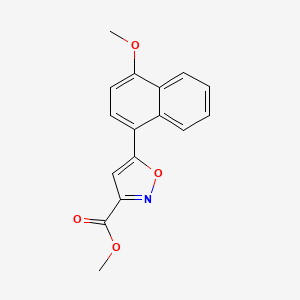

![N-[(4-Methyl-4-piperidyl)methyl]cyclopropanamine](/img/structure/B13695593.png)


![4-Bromo-N-[2-(4-Methyl-1-piperazinyl)ethyl]benzamide](/img/structure/B13695609.png)
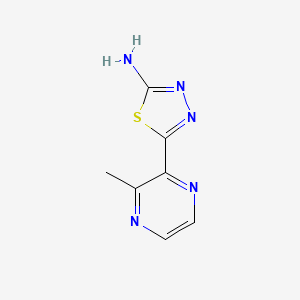
![Methyl (E)-3-[4-[(4-Aminophenyl)diazenyl]phenyl]propanoate](/img/structure/B13695626.png)
